Ethyl 2-(2-ethoxyphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 2-(2-ethoxyphenyl)-7-oxo-4H-pyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-ethoxyphenyl)-7-oxo-4H-pyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring careful control of reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-ethoxyphenyl)-7-oxo-4H-pyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the pyrazolo[1,5-a]pyrimidine ring.
Scientific Research Applications
Ethyl 2-(2-ethoxyphenyl)-7-oxo-4H-pyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of ethyl 2-(2-ethoxyphenyl)-7-oxo-4H-pyrazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . This compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of inflammatory markers and apoptosis-related proteins .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine derivatives
Uniqueness
Ethyl 2-(2-ethoxyphenyl)-7-oxo-4H-pyrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of an ethoxyphenyl group, which contributes to its distinct pharmacological properties. Its ability to inhibit multiple pathways involved in inflammation and apoptosis makes it a promising candidate for further research and development.
Properties
Molecular Formula |
C17H17N3O4 |
---|---|
Molecular Weight |
327.33 g/mol |
IUPAC Name |
ethyl 2-(2-ethoxyphenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H17N3O4/c1-3-23-14-8-6-5-7-11(14)13-9-15-18-10-12(17(22)24-4-2)16(21)20(15)19-13/h5-10,19H,3-4H2,1-2H3 |
InChI Key |
GBVNNORJFOQVHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CC3=NC=C(C(=O)N3N2)C(=O)OCC |
Origin of Product |
United States |
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